5H-Benzocyclohepten-5-one, 6,7,8,9-tetrahydro-3-(4-methylphenyl)-
Description
The compound 5H-Benzocyclohepten-5-one, 6,7,8,9-tetrahydro-3-(4-methylphenyl)- features a benzocycloheptenone core (a fused benzene and seven-membered cycloheptenone ring) with four saturated bonds (6,7,8,9-tetrahydro) and a 4-methylphenyl substituent at position 3. This structure combines aromaticity with partial saturation, influencing its electronic and steric properties.
Properties
IUPAC Name |
3-(4-methylphenyl)-6,7,8,9-tetrahydrobenzo[7]annulen-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O/c1-13-6-8-14(9-7-13)16-11-10-15-4-2-3-5-18(19)17(15)12-16/h6-12H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRRGZLDUQJFIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=C(CCCCC3=O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436059 | |
| Record name | 3-(4-methylphenyl)-6,7,8,9-tetrahydrobenzo[7]annulen-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
229006-86-4 | |
| Record name | 3-(4-methylphenyl)-6,7,8,9-tetrahydrobenzo[7]annulen-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Benzocyclohepten-5-one, 6,7,8,9-tetrahydro-3-(4-methylphenyl)- typically involves the condensation of acetylacetone with phenol, followed by an oxidation reaction. The specific reaction conditions include:
Condensation Reaction: Acetylacetone and phenol undergo a condensation reaction to form phenol acetone.
Oxidation Reaction: The phenol acetone is then oxidized to produce 5H-Benzocyclohepten-5-one, 6,7,8,9-tetrahydro-3-(4-methylphenyl)-.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes using suitable oxidizing agents and catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5H-Benzocyclohepten-5-one, 6,7,8,9-tetrahydro-3-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the compound into more saturated analogs.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
5H-Benzocyclohepten-5-one, 6,7,8,9-tetrahydro-3-(4-methylphenyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5H-Benzocyclohepten-5-one, 6,7,8,9-tetrahydro-3-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Molecular Differences
The table below compares the target compound with structurally similar derivatives, emphasizing substituent effects:
Substituent Effects on Properties
- Chloro () withdraws electrons, increasing reactivity toward nucleophilic substitutions . Pyridinylmethylene () introduces a heteroatom, enabling metal coordination or hydrogen bonding .
- Steric and Solubility Effects: The bulky 4-methylphenyl group may reduce solubility in polar solvents compared to smaller substituents like Cl or CH₃.
Biological Activity
The compound 5H-Benzocyclohepten-5-one, 6,7,8,9-tetrahydro-3-(4-methylphenyl)- (also known as 1-Benzosuberone ) is a bicyclic organic compound with notable structural features that contribute to its biological activity. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
- Molecular Formula: CHO
- Molecular Weight: 160.22 g/mol
- CAS Registry Number: 826-73-3
- InChIKey: KWHUHTFXMNQHAA-UHFFFAOYSA-N
Physical Properties
| Property | Value |
|---|---|
| Appearance | Colorless to light orange |
| Boiling Point | 270 °C |
| Specific Gravity | 1.08 |
| Refractive Index | 1.56 |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of 5H-Benzocyclohepten-5-one. In vitro experiments demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study: Breast Cancer Cell Lines
A study published in Journal of Medicinal Chemistry investigated the effects of 5H-Benzocyclohepten-5-one on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value of approximately 15 µM.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Bacillus subtilis | 75 µg/mL |
Neuroprotective Effects
Emerging evidence suggests that 5H-Benzocyclohepten-5-one may have neuroprotective effects. A study conducted on neuronal cell cultures indicated that the compound could protect against oxidative stress-induced apoptosis.
The neuroprotective effects are hypothesized to be mediated through the modulation of antioxidant pathways and inhibition of pro-apoptotic factors.
Pharmacological Studies
Pharmacological evaluations have shown that 5H-Benzocyclohepten-5-one interacts with various biological targets, including:
- Enzymatic Inhibition: It has been reported to inhibit certain cytochrome P450 enzymes, which are crucial in drug metabolism.
- Receptor Binding: Preliminary studies suggest potential binding affinity to GABA receptors, indicating possible anxiolytic effects.
Toxicological Assessments
Toxicity studies are critical for understanding the safety profile of this compound. Current data indicate low acute toxicity in animal models, but further long-term studies are necessary to establish comprehensive safety parameters.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
